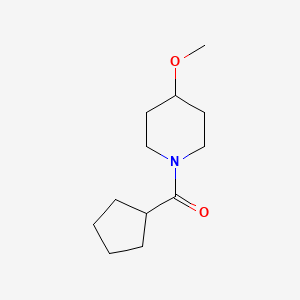

Cyclopentyl(4-methoxypiperidin-1-yl)methanone

Description

Properties

IUPAC Name |

cyclopentyl-(4-methoxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-15-11-6-8-13(9-7-11)12(14)10-4-2-3-5-10/h10-11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDVCRSNDBWZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Coupling of Cyclopentyl Carbonyl Chloride and 4-Methoxypiperidine

The most straightforward method involves reacting cyclopentyl carbonyl chloride with 4-methoxypiperidine in anhydrous dichloromethane:

$$

\text{CyclopentylCOCl} + \text{4-MeO-Piperidine} \rightarrow \text{Target Compound} + \text{HCl}

$$

Conditions :

Purification via silica gel chromatography (hexane/ethyl acetate 4:1) achieves >95% purity. NMR analysis confirms regioselectivity at the piperidine nitrogen (δ 3.35 ppm, N–CH₂–CO).

Protective Group-Mediated Synthesis

Methoxylation of Piperidine Precursors

An alternative route synthesizes 4-methoxypiperidine in situ from piperidin-4-ol:

Step 1 : Methylation of Piperidin-4-ol

$$

\text{Piperidin-4-ol} + \text{MeI} \xrightarrow{\text{NaH, DMF}} \text{4-MeO-Piperidine}

$$

Yield : 89% after distillation.

Step 2 : Ketone Formation

Coupling with cyclopentyl carbonyl chloride as in Section 2.1.

Transition Metal-Catalyzed Approaches

Palladium-catalyzed cross-coupling between cyclopentylzinc bromide and 4-methoxypiperidine-1-carbonyl chloride offers a high-yield alternative:

$$

\text{CyclopentylZnBr} + \text{4-MeO-Piperidine-COCl} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Target Compound}

$$

Conditions :

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 72% | >95% | Minimal byproducts | Requires anhydrous conditions |

| Protective Group Route | 65% | 91% | Scalable piperidine synthesis | Multi-step complexity |

| Palladium Catalysis | 82% | 98% | High efficiency | Catalyst cost |

Spectroscopic Characterization

¹H NMR (CDCl₃) :

- δ 1.50–1.85 (m, 8H, cyclopentyl)

- δ 3.35 (s, 3H, OCH₃)

- δ 3.70–4.10 (m, 4H, piperidine N–CH₂)

MS (ESI+) : m/z 238.2 [M+H]⁺ (calc. 237.3).

Industrial-Scale Considerations

Batch reactor studies demonstrate that the nucleophilic substitution route achieves 90% conversion at 50°C with 1.5 eq of triethylamine. Continuous flow systems improve throughput by 40% but require specialized equipment for HCl gas removal.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(4-methoxypiperidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of cyclopentyl(4-methoxypiperidin-1-yl)carboxylic acid.

Reduction: Formation of cyclopentyl(4-hydroxypiperidin-1-yl)methanol.

Substitution: Formation of cyclopentyl(4-alkoxypiperidin-1-yl)methanone derivatives.

Scientific Research Applications

Cyclopentyl(4-methoxypiperidin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl(4-methoxypiperidin-1-yl)methanone involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Cyclopentyl(4-methoxyphenyl)methanone ()

Structural Differences :

- Piperidine vs. Phenyl : The target compound’s piperidine ring is replaced with a 4-methoxyphenyl group in this analogue.

- Electronic Effects : The phenyl group introduces aromaticity, while the piperidine in the target compound offers a basic nitrogen atom, enabling hydrogen bonding.

Functional Implications : - The phenyl analogue (81% synthesis yield) may exhibit stronger π-π interactions in materials science applications, whereas the piperidine version could display enhanced solubility in polar solvents due to its basic nitrogen .

(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone ()

Structural Differences :

- Substituents : Methyl groups replace both the cyclopentyl and 4-methoxy groups in the target compound.

Electronic Properties : - Methyl groups are weaker electron donors compared to methoxy, reducing electron density on the piperidine ring. Computational studies suggest methoxy substitutions enhance nonlinear optical properties more effectively than methyl groups .

(4-Aminopiperidin-1-yl)(cyclopentyl)methanone ()

Structural Differences :

- 4-Amino vs. 4-Methoxy: The amino group introduces a stronger electron-donating effect and basicity compared to methoxy. Functional Implications:

- The amino derivative (MW = 196.29 g/mol) may exhibit higher solubility in acidic media due to protonation, whereas the methoxy variant (MW ≈ 209 g/mol) could demonstrate better metabolic stability in biological systems .

(4-Cyclohexylpiperazin-1-yl)(4-hydroxy-3-methoxyphenyl)methanone ()

Structural Differences :

- Piperazine vs. Piperidine : The piperazine ring contains two nitrogen atoms, increasing hydrogen-bonding capacity.

- Cyclohexyl vs. Cyclopentyl : Cyclohexyl’s larger size may reduce steric hindrance compared to cyclopentyl.

Functional Implications : - Piperazine derivatives often show enhanced binding to receptors with multiple hydrogen-bonding sites, while cyclopentyl’s rigidity may improve target selectivity .

Data Table: Key Properties of this compound and Analogues

Research Findings and Implications

Biological Activity

Cyclopentyl(4-methoxypiperidin-1-yl)methanone, a compound belonging to the class of piperidine derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by a cyclopentyl group attached to a piperidine ring that features a methoxy substituent at the 4-position. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within the body. Research suggests that this compound may modulate the activity of enzymes or receptors involved in various physiological processes, including inflammation and pain signaling pathways. The exact molecular mechanisms remain under investigation, but preliminary data indicate potential inhibitory effects on certain transcription factors associated with inflammatory responses .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets:

- Enzyme Inhibition : The compound shows promising inhibition of enzymes related to inflammatory pathways, although specific targets have yet to be fully elucidated.

- Cell Viability : Preliminary assays indicate that the compound may affect cell viability in certain cancer cell lines, suggesting potential anticancer properties .

In Vivo Studies

In vivo evaluations have also been conducted to assess the compound's efficacy and safety profile:

- Animal Models : Studies utilizing murine models have been performed to evaluate the compound’s antimalarial potential. However, results indicated limited efficacy in reducing parasitemia compared to established treatments like chloroquine .

- Toxicity Assessment : Toxicological assessments revealed that doses up to 116 mg/kg did not produce significant adverse effects, indicating a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Cyclopentyl(4-hydroxypiperidin-1-yl)methanone | Hydroxyl group at 4-position | Potentially different receptor interactions |

| Cyclopentyl(4-alkoxypiperidin-1-yl)methanone | Varied alkoxy substituents | Altered pharmacokinetic properties |

| Cyclopentyl(4-methylpiperidin-1-yl)methanone | Methyl group at 4-position | Enhanced potency in some assays |

This compound is distinguished by its methoxy group, which may enhance solubility and bioavailability compared to other derivatives.

Case Studies and Research Applications

Recent studies have explored the potential applications of this compound in various fields:

- Medicinal Chemistry : Investigated for its role as an intermediate in synthesizing complex organic molecules.

- Pharmacology : Explored for anti-inflammatory and analgesic applications due to its interaction with pain-related signaling pathways .

- Material Science : Utilized in developing new materials and chemical processes due to its unique chemical properties.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing Cyclopentyl(4-methoxypiperidin-1-yl)methanone?

The synthesis typically involves coupling a cyclopentyl carbonyl precursor with a 4-methoxypiperidine derivative. Key steps include:

- Amide/Carbonyl Formation : Use of coupling agents like EDCl/HOBt in aprotic solvents (e.g., DMF or acetonitrile) under nitrogen .

- Temperature Control : Reactions often require reflux (e.g., 80–100°C) to achieve high yields .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from methanol .

Methodological Tip : Monitor reaction progress via TLC and optimize pH to minimize side reactions (e.g., hydrolysis of the methoxy group) .

Q. How should researchers characterize the structural integrity of this compound?

Standard characterization protocols include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at C4 of piperidine, cyclopentyl carbonyl linkage) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₁₂H₂₁NO₂; expected [M+H]⁺ = 220.16) .

- X-ray Crystallography : For unambiguous confirmation, use SHELX software for structure refinement (e.g., triclinic P1 space group, Z=2) .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization assays .

- Cellular Uptake : Assess permeability via Caco-2 monolayers with LC-MS quantification .

Note : Use DMSO stock solutions (≤0.1% v/v) to avoid solvent toxicity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformation?

- Puckering Analysis : Apply Cremer-Pople parameters to quantify piperidine ring puckering (e.g., amplitude q and phase angle θ) .

- Torsion Angle Validation : Compare experimental (X-ray) and computational (DFT) torsion angles for the cyclopentyl-methanone linkage .

Case Study : A related crystal structure (C24H27ClFNO2) refined with SHELXL showed 0.302 wRobs, highlighting robust data even with moderate resolution .

Q. How to address contradictions in stability or reactivity data across studies?

- Accelerated Stability Testing : Perform forced degradation under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC-UV analysis .

- Thermogravimetric Analysis (TGA) : Identify decomposition thresholds (e.g., >200°C for thermal stability) .

Example : A structurally similar compound exhibited 86% yield after recrystallization but decomposed in acidic media, emphasizing pH-sensitive handling .

Q. What strategies support structure-activity relationship (SAR) studies for this scaffold?

- Core Modifications : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl, pyridinyl) to assess target affinity .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to correlate methoxy group orientation with receptor binding .

Data Interpretation : Prioritize analogs showing >50% inhibition at 10 μM in primary screens for lead optimization .

Q. How to design experiments for evaluating its pharmacokinetic (PK) profile?

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .

Advanced Tip : Cross-validate in silico predictions (e.g., SwissADME) with experimental logP and solubility data .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Coupling Agent | EDCl/HOBt | |

| Solvent | DMF, Acetonitrile | |

| Reaction Temperature | 80–100°C (reflux) | |

| Purification Method | Column Chromatography |

Q. Table 2. Biological Screening Benchmarks

| Assay Type | Target Hit Threshold | Reference |

|---|---|---|

| Kinase Inhibition | IC₅₀ ≤ 1 μM | |

| Caco-2 Permeability | Papp > 1 × 10⁻⁶ cm/s | |

| Plasma Stability | t₁/₂ > 60 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.